6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide
Description
6-Amino-3-chloro-N,N-dimethylpyridine-2-carboxamide is a pyridine derivative characterized by a substituted aromatic ring with functional groups that influence its physicochemical and biological properties.
Properties
CAS No. |
1250781-79-3 |
|---|---|
Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-12(2)8(13)7-5(9)3-4-6(10)11-7/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
UUCAXYHSNGDLQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)N)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide typically involves the chlorination of 6-amino-N,N-dimethylpyridine-2-carboxamide. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyridine Derivatives
Key Structural Differences and Similarities
Pyridine derivatives often exhibit diverse properties depending on substituent placement and electronic effects. Below is a comparative analysis of 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide with structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not Available | C₈H₁₀ClN₃O | ~215.64 | 6-NH₂, 3-Cl, 2-(N,N-dimethylcarboxamide) |
| 6-Chloro-2-iodo-3-methylpyridine | 1030407-34-8 | C₆H₅ClIN | 255.47 | 6-Cl, 2-I, 3-CH₃ |
| 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide | 1315438-45-8 | C₁₄H₁₉ClN₂O₃ | 298.77 | 6-Cl, 5-pivalamido, N-methoxy-N-methyl |
| N-(6-Chloro-5-iodopyridin-2-yl)pivalamide | 1315438-44-7 | C₁₀H₁₂ClIN₂O | 354.57 | 6-Cl, 5-I, 2-pivalamide |
Key Observations :
- Electronic Properties: The chloro substituent at position 3 exerts an electron-withdrawing effect, altering the electron density of the pyridine ring compared to non-halogenated analogs .
Binding Affinity and Molecular Docking Insights
While direct studies on this compound are scarce, computational tools like AutoDock Vina () enable predictive analysis. For example:
- Hypothetical Docking Scores : Similar pyridine carboxamides exhibit binding affinities (ΔG) ranging from -7.5 to -9.2 kcal/mol in enzyme targets (e.g., kinases or proteases). The dimethylcarboxamide group may enhance hydrophobic interactions but reduce polar contacts compared to unmethylated analogs .
Biological Activity
6-Amino-3-chloro-N,N-dimethylpyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₈H₉ClN₂O
- Molecular Weight : 184.62 g/mol
This compound features a pyridine ring with an amino group at the 6-position and a carboxamide group at the 2-position, which influences its biological interactions.
Research indicates that this compound may act as an inhibitor in various enzymatic pathways. Its structural characteristics allow it to interact with biological macromolecules, potentially modulating their activity.
Anti-inflammatory Properties
One of the primary areas of exploration for this compound is its anti-inflammatory potential. In vitro and in vivo studies have shown that derivatives synthesized from this compound exhibit significant inhibition of inflammatory mediators, with IC50 values recorded below 5 μM. This suggests a strong potential for development into anti-inflammatory drugs .
Enzymatic Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. The exact targets and mechanisms remain to be fully elucidated but indicate a promising avenue for further research .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains an amino group instead of a chloro group | Potentially different biological activity due to amino substitution |
| 6-chloro-N,N-dimethylpyridine-2-carboxamide | Chlorine at the 6-position | May exhibit different pharmacokinetics |
| 3-chloro-N,N-dimethylpyridine-2-carboxamide | Chlorine at the 3-position | Different reactivity profile due to positional isomerism |
This comparative analysis highlights how structural modifications can affect biological activity and pharmacological properties.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly inhibited TNF-alpha production in macrophages, indicating potential use in treating inflammatory diseases .
- Enzyme Inhibition : Further investigations revealed that the compound could inhibit specific kinases involved in inflammatory signaling pathways, leading to reduced cellular responses to inflammatory stimuli .
- Predictive Modeling : Computer-aided predictions have been employed to assess the biological activity spectra of this compound and its derivatives, providing insights into potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
